molecular formula C29H22N2O6 B12105349 (R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol

(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol

Cat. No.: B12105349
M. Wt: 494.5 g/mol
InChI Key: HXUINVQVJUNONW-UHFFFAOYSA-N
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Description

®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. The process begins with the preparation of the spirobiindene core, followed by the introduction of nitrophenyl groups and the diol functionalities. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable for studying various biological processes.

Medicine

In medicine, ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is being investigated for its potential as a drug candidate. Its unique chemical properties may offer advantages in drug design, such as improved bioavailability and target specificity.

Industry

Industrially, the compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of ®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirobiindene Derivatives: Compounds with similar spirobiindene cores but different functional groups.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups, which may exhibit similar reactivity and applications.

    Diol Compounds: Compounds with diol functionalities, which can participate in similar chemical reactions.

Uniqueness

®-2,2’,3,3’-Tetrahydro-6,6’-bis(4-nitrophenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its combination of a spirobiindene core, nitrophenyl groups, and diol functionalities. This combination imparts distinctive chemical properties, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

5,5'-bis(4-nitrophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c32-27-23(17-1-7-21(8-2-17)30(34)35)11-5-19-13-15-29(25(19)27)16-14-20-6-12-24(28(33)26(20)29)18-3-9-22(10-4-18)31(36)37/h1-12,32-33H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUINVQVJUNONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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